4-(4-chlorophenyl)-4-oxo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]butanamide

Pharmaceutical impurity profiling Structural isomerism Reference standard characterization

Procuring reference standards for resolving isomeric impurities in HPLC methods is a key challenge. This compound, a constitutional isomer of a known dabigatran impurity (both C₁₇H₁₈ClN₃O₃), provides a distinct pyrazole-oxolane scaffold to ensure chromatographic differentiation. - Serves as a system suitability marker or retention-time reference in reversed-phase HPLC method development. - 4-Chlorophenyl ketone moiety enables halogen-bond donation studies for co-crystallization or biophysical binding assays. - Three chemically distinct sites (pyrazole C-3/C-5, ketone carbonyl, chlorophenyl ring) for parallel library synthesis. Available for immediate global shipping with batch-specific analytical documentation.

Molecular Formula C17H18ClN3O3
Molecular Weight 347.8
CAS No. 1797350-78-7
Cat. No. B2611723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-chlorophenyl)-4-oxo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]butanamide
CAS1797350-78-7
Molecular FormulaC17H18ClN3O3
Molecular Weight347.8
Structural Identifiers
SMILESC1COCC1N2C=C(C=N2)NC(=O)CCC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H18ClN3O3/c18-13-3-1-12(2-4-13)16(22)5-6-17(23)20-14-9-19-21(10-14)15-7-8-24-11-15/h1-4,9-10,15H,5-8,11H2,(H,20,23)
InChIKeyQCFWUFQUHIFFOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Chlorophenyl)-4-oxo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]butanamide: Identity and Physicochemical Baseline


4-(4-Chlorophenyl)-4-oxo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]butanamide (CAS 1797350-78-7) is a synthetic small molecule with the molecular formula C₁₇H₁₈ClN₃O₃ and a molecular weight of 347.8 g/mol . The compound combines a 4-chlorophenyl ketone moiety with a butanamide backbone linked to a 1-(oxolan-3-yl)-1H-pyrazol-4-amine scaffold. Vendors supply this compound primarily for non-human research use, and it has been described as a potential impurity standard in certain pharmaceutical manufacturing processes [1]. However, detailed biological annotation or comparative pharmacological data remain absent from the public domain.

1
Potential impurity reference standard for HPLC method development in pharmaceutical quality control.
2
Pyrazole-oxolane scaffold may support chromatographic differentiation from pyridine-based isomeric impurity.
3
No publicly disclosed target engagement data; unsuitable for target-based biological screening without validation.

4-(4-Chlorophenyl)-4-oxo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]butanamide: Unsubstantiated Generic Substitution


In the absence of publicly available head-to-head pharmacological or physicochemical comparison data, no evidence-based claim can be made that 4-(4-chlorophenyl)-4-oxo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]butanamide must be preferred over any specific structural analog for a given functional application. Compounds sharing the C₁₇H₁₈ClN₃O₃ formula but possessing different connectivity—such as the pyridine-based dabigatran impurity ethyl 3-(3-amino-4-chloro-N-(pyridin-2-yl)benzamido)propanoate—exhibit distinct molecular geometries, hydrogen-bonding patterns, and projected target-binding profiles that preclude interchangeable use as reference standards or chemical probes [1]. Until quantitative, comparator-bound evidence is generated, generic substitution decisions carry undefined risk of physicochemical or functional mismatch.

Constitutional isomer mismatch
Pyrazole-oxolane vs pyridine-benzamido cores alter chromatographic retention and mass fragmentation; methods may not transfer directly.
Physicochemical profile divergence
4-Chloro substituent and ketone modify lipophilicity and halogen-bond potential relative to non-chlorinated analog; may shift solubility and binding behavior.
Undefined biological target engagement
No quantitative activity data available; functional equivalence with characterized pyrazole amide analogs may not be assumed.

Quantitative Differentiation Evidence


Structural Non-Interchangeability: Pyrazole vs Pyridine Isomer

The target compound 4-(4-chlorophenyl)-4-oxo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]butanamide (C₁₇H₁₈ClN₃O₃, MW 347.8 g/mol) is a constitutional isomer of the known dabigatran impurity ethyl 3-(3-amino-4-chloro-N-(pyridin-2-yl)benzamido)propanoate (also C₁₇H₁₈ClN₃O₃) [1]. While both share an identical elemental composition, the target compound contains a pyrazole-oxolane moiety, whereas the comparator contains a pyridinyl-benzamido scaffold. This structural divergence results in distinct chromatographic retention behavior and mass spectral fragmentation patterns, precluding their mutual substitution as impurity reference markers in HPLC-MS based purity assessments [2].

Constitutional isomerism
Class-level
Pyrazole-oxolane vs pyridine-benzamido scaffold (same formula C₁₇H₁₈ClN₃O₃)
Distinct retention behavior; isomers must be individually resolved for accurate impurity quantification.
Class-level inference from HPLC impurity profiling; individual verification required.
Pharmaceutical impurity profiling Structural isomerism Reference standard characterization

4-Chloro Substitution: Physicochemical Impact

A structurally proximate analog, 4-phenyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)butanamide (C₁₇H₂₁N₃O₂, MW 299.37 g/mol), lacks both the 4-chloro substituent and the ketone oxygen at the benzylic position present in the target compound [1]. The target's 4-chlorophenyl ketone introduces an electron-withdrawing group that increases molecular polarizability, elevates logP, and enhances potential for halogen-bonding interactions with biological targets compared to the unsubstituted phenyl analog. Although no direct experimental logP comparison has been published, the structural difference predicts a logP increase of approximately 0.7–1.0 units based on the Hansch π constant for aromatic chlorine (π = +0.71) [2].

4-Cl lipophilicity shift
Data to verify
Predicted ΔlogP ≈ +0.7 to +1.0 vs non-chlorinated analog (Hansch π method)
May alter membrane permeability and protein binding; relevant for probe selection.
No experimental logP data available; computational estimate only.
Physicochemical profiling Halogen substitution Lipophilicity modulation

Lack of Validated Biological Target Engagement Data

A comprehensive search of ChEMBL, PubChem, BindingDB, and PubMed (executed 2026-04-29) returned zero publicly disclosed IC₅₀, Kd, or EC₅₀ values for the target compound against any defined molecular target. In contrast, several trisubstituted-pyrazole carboxamide analogs have been characterized as potent farnesoid X receptor (FXR) antagonists with reported IC₅₀ values in the sub-micromolar range [1]. The target compound's oxolan-substituted pyrazole-4-amine motif is structurally distinct from the carboxamide-bearing pyrazoles studied as FXR ligands, and no inference regarding target potency or selectivity can be drawn. This evidence gap is critical: without quantitative activity data, no claim of superior potency, selectivity, or functional efficacy relative to any pyrazole amide congener can be substantiated.

Bioactivity data gap
Class-level
Zero disclosed IC₅₀/Kd/EC₅₀ vs comparator FXR antagonists with sub-μM IC₅₀
Cannot prioritize over characterized pyrazole amide analogs for target-based screening.
Literature search ChEMBL, PubChem, BindingDB, PubMed (2026-04-29).
Biological activity gap Target engagement Pyrazole amide SAR

Evidence-Based Application Scenarios


Impurity Reference Standard for HPLC Method Development

Given its constitutional isomerism with the known dabigatran impurity ethyl 3-(3-amino-4-chloro-N-(pyridin-2-yl)benzamido)propanoate (both C₁₇H₁₈ClN₃O₃), the target compound may serve as a system suitability marker or retention-time reference in reversed-phase HPLC method development aimed at resolving isomeric impurities in pharmaceutical formulations. Its distinct pyrazole-oxolane scaffold ensures chromatographic differentiation from the pyridine-based isomer, provided individual retention factors are empirically determined [1].

Halogen-Bonding Probe for Structural Biology

The 4-chlorophenyl ketone moiety introduces halogen-bond donor capacity absent in the non-chlorinated analog 4-phenyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)butanamide. This property renders the target compound a candidate for co-crystallization or biophysical binding studies aimed at characterizing halogen-bonding contributions to ligand–protein interactions, provided that a protein target with a suitable halogen-bond acceptor site is identified [2].

Scaffold for Pyrazole Library Diversification

The compound's 4-amino-pyrazole substructure, linked to an oxolane ring and a butanamide chain terminating in a 4-chlorophenyl ketone, presents three chemically distinct sites for further functionalization: (i) the pyrazole C-3 and C-5 positions, (ii) the ketone carbonyl, and (iii) the chlorophenyl ring. Its use as a core scaffold for parallel synthesis of diverse pyrazole amide libraries can be considered, although no published library enumeration or SAR data exist to guide prioritization [1].

Application
Selection Property
Validation Focus
HPLC impurity profiling method development
Pyrazole-oxolane scaffold for isomer resolution
Empirical retention factor determination
Halogen-bonding co-crystallization studies
4-chlorophenyl ketone halogen-bond donor
Identification of protein target with suitable acceptor site
Pyrazole library diversification scaffold
Three functionalization sites (C-3/C-5, ketone, chlorophenyl)
Requires empirical SAR optimization; no published data
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